molecular formula C19H21Cl2NO B14435933 2-(Hexylimino-(2-chlorophenyl)methyl)-4-chlorophenol CAS No. 80018-10-6

2-(Hexylimino-(2-chlorophenyl)methyl)-4-chlorophenol

Cat. No.: B14435933
CAS No.: 80018-10-6
M. Wt: 350.3 g/mol
InChI Key: MXQCDPGEIVEAGU-UHFFFAOYSA-N
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Description

2-(Hexylimino-(2-chlorophenyl)methyl)-4-chlorophenol is an organic compound that features a complex structure with both phenolic and imino functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexylimino-(2-chlorophenyl)methyl)-4-chlorophenol typically involves the condensation of 2-chlorobenzaldehyde with hexylamine, followed by a subsequent reaction with 4-chlorophenol. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors could also be explored to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Hexylimino-(2-chlorophenyl)methyl)-4-chlorophenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related reduced compounds.

    Substitution: Various substituted phenols and derivatives.

Scientific Research Applications

2-(Hexylimino-(2-chlorophenyl)methyl)-4-chlorophenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Hexylimino-(2-chlorophenyl)methyl)-4-chlorophenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the imino group can form covalent bonds with nucleophilic sites. These interactions can modulate various biochemical pathways and exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hexylimino-(2-chlorophenyl)methyl)-4-bromophenol
  • 2-(Hexylimino-(2-chlorophenyl)methyl)-4-fluorophenol
  • 2-(Hexylimino-(2-chlorophenyl)methyl)-4-iodophenol

Uniqueness

2-(Hexylimino-(2-chlorophenyl)methyl)-4-chlorophenol is unique due to the presence of both chlorophenyl and hexylimino groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions and reactivity compared to other similar compounds.

Properties

CAS No.

80018-10-6

Molecular Formula

C19H21Cl2NO

Molecular Weight

350.3 g/mol

IUPAC Name

4-chloro-2-[C-(2-chlorophenyl)-N-hexylcarbonimidoyl]phenol

InChI

InChI=1S/C19H21Cl2NO/c1-2-3-4-7-12-22-19(15-8-5-6-9-17(15)21)16-13-14(20)10-11-18(16)23/h5-6,8-11,13,23H,2-4,7,12H2,1H3

InChI Key

MXQCDPGEIVEAGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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